1-methyl-1H-[1,2,3]triazole-4-carboxylic acid amide
Description
1-Methyl-1H-[1,2,3]triazole-4-carboxylic acid amide is a triazole-based compound characterized by a methyl group at the 1-position and a carboxylic acid amide moiety at the 4-position. Triazole derivatives are widely explored in medicinal chemistry due to their versatility in hydrogen bonding, metabolic stability, and adaptability in drug design. Its amide group may facilitate interactions with biological targets, while the methyl substituent could enhance lipophilicity and bioavailability compared to bulkier analogs.
Structure
3D Structure
Properties
IUPAC Name |
1-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O/c1-8-2-3(4(5)9)6-7-8/h2H,1H3,(H2,5,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZACLJEAVAAOZCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301277538 | |
| Record name | 1-Methyl-1H-1,2,3-triazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301277538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39039-49-1 | |
| Record name | 1-Methyl-1H-1,2,3-triazole-4-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39039-49-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-1H-1,2,3-triazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301277538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: This reaction is catalyzed by copper(I) iodide and often performed under mild conditions with high regioselectivity and yield . The reaction can be carried out in various solvents, including water and organic solvents, and often requires the presence of a base such as sodium ascorbate .
Industrial Production Methods: Industrial production of 1-methyl-1H-[1,2,3]triazole-4-carboxylic acid amide can be achieved through continuous flow synthesis using copper-on-charcoal as a heterogeneous catalyst. This method allows for the efficient production of the compound with good functional group tolerance and high yields .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H-[1,2,3]triazole-4-carboxylic acid amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the triazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of triazole N-oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
1-Methyl-1H-[1,2,3]triazole-4-carboxylic acid amide serves as a versatile scaffold in the development of pharmaceutical agents. Its applications include:
As an Amide Bioisostere
The triazole moiety can mimic amide functionalities in drug design. This property is significant because it allows for the enhancement of metabolic stability while retaining biological activity. Several studies have explored the use of triazoles as replacements for amides in various drug candidates .
Antiviral and Antimicrobial Activity
Research indicates that derivatives of 1-methyl-1H-[1,2,3]triazole exhibit antiviral properties. For instance, compounds containing this scaffold have been investigated for their efficacy against HIV and other viral infections . The triazole ring's ability to engage in hydrogen bonding and π-stacking interactions enhances its binding affinity to biological targets.
Antiepileptic Agents
The compound is part of a class of antiepileptic drugs that have shown promise in clinical settings. One notable example is the use of triazole derivatives in treating epilepsy, where they demonstrate significant efficacy compared to traditional medications .
Case Study 1: GPR88 Agonists
A focused study on GPR88 agonists revealed that substituting traditional amide groups with 1-methyl-1H-[1,2,3]triazole significantly improved the potency and efficacy of these compounds as therapeutic agents for neurological disorders . The structure-activity relationship (SAR) analysis indicated that specific modifications to the triazole structure could lead to enhanced biological activity.
| Compound | Activity (Emax) | Reference |
|---|---|---|
| Triazole Derivative A | 101% relative to RTI-13951-33 | |
| Triazole Derivative B | High potency against GPR88 |
Case Study 2: Antiviral Properties
In another study, triazole derivatives were synthesized and tested for their antiviral activity against HIV strains. The results demonstrated that certain modifications to the triazole structure led to increased potency (IC values significantly lower than those of lead compounds) .
Mechanism of Action
The mechanism of action of 1-methyl-1H-[1,2,3]triazole-4-carboxylic acid amide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form non-covalent interactions, including hydrogen bonds and van der Waals forces, with these targets, leading to inhibition or modulation of their activity . The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Physicochemical and Structural Considerations
- Hydrogen Bonding : The amide group in the target compound and analogs (e.g., hydroxyethyl amide in ZIPSEY ) facilitates hydrogen bonding, critical for target engagement and solubility.
- Crystal Packing : Substituents like cyclopropyl and hydroxyethyl (in ) influence molecular conformation and intermolecular interactions, affecting crystallinity and bioavailability. The methyl group’s small size may promote favorable packing.
Biological Activity
1-Methyl-1H-[1,2,3]triazole-4-carboxylic acid amide is a heterocyclic compound notable for its diverse biological activities and therapeutic potential. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Structural Characteristics
The compound features a triazole ring, which is known for its ability to interact with various biological targets. The unique properties of triazoles make them valuable in medicinal chemistry, particularly as enzyme inhibitors and in the development of new therapeutic agents.
| Property | Description |
|---|---|
| Chemical Structure | Contains a five-membered ring with three nitrogen atoms and two carbon atoms. |
| Functional Groups | Includes a carboxylic acid amide group, enhancing its reactivity and biological interactions. |
Research indicates that this compound primarily acts as an inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme involved in various cellular processes such as metabolism and cell signaling. This inhibition has significant implications for conditions like diabetes and neurodegenerative diseases.
Key Biological Activities:
- Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation. For instance, in vitro studies demonstrated cytotoxic effects against melanoma cells at nanomolar concentrations .
- Anti-inflammatory Effects : It has been observed to inhibit pro-inflammatory markers such as TNF-α and IL-6 in activated macrophages .
- Antimicrobial Properties : The compound exhibits antibacterial and antifungal activities, making it a candidate for further development in infectious disease treatment.
Case Studies
- GSK-3 Inhibition : In vitro assays indicate that this compound effectively inhibits GSK-3 with an EC50 value of approximately 178 nM. This suggests a strong potential for therapeutic applications in metabolic disorders .
- Anticancer Activity : A series of studies evaluated the antiproliferative effects of various triazole derivatives against multiple cancer cell lines (A549, H460, HT-29). Compounds containing the triazole moiety exhibited significant cytotoxicity, with some derivatives showing IC50 values as low as 60 nM .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to related compounds:
| Compound | Activity | EC50/IC50 Value |
|---|---|---|
| This compound | GSK-3 Inhibition | EC50 = 178 nM |
| Fluorinated Triazole Derivative | Anticancer | IC50 = 60 nM |
| Non-Triazole Control Compound | Minimal Activity | IC50 > 500 nM |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-methyl-1H-[1,2,3]triazole-4-carboxylic acid amide, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves coupling 1-methyl-1H-[1,2,3]triazole-4-carboxylic acid with amines using carbodiimide-based reagents (e.g., EDCI) and activating agents (e.g., HOBt) in dichloromethane (CH₂Cl₂). After activation (10–15 minutes), the amine and a base (e.g., Et₃N) are added, and the reaction proceeds for 6–15 hours. Post-synthesis, Boc deprotection (if applicable) is performed using TFA, followed by column chromatography with hexane/ethyl acetate gradients for purification . Optimization may involve adjusting solvent polarity, reaction time, and stoichiometry to improve yields.
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : To verify substituent positions and amide bond formation (e.g., characteristic peaks for triazole protons at δ 7.5–8.5 ppm and amide NH at δ 6.5–7.5 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺).
- FT-IR : Amide C=O stretching (~1650–1680 cm⁻¹) and N-H bending (~1550 cm⁻¹) bands validate functional groups.
- HPLC : Purity assessment (>95% by reverse-phase C18 columns with UV detection at 254 nm) .
Q. How does the amide group influence the solubility and stability of this compound compared to its ester analogs?
- Methodological Answer : The amide group enhances hydrogen-bonding capacity, improving solubility in polar solvents (e.g., DMSO, DMF) but reducing stability under acidic/basic conditions due to hydrolysis risks. In contrast, ester analogs exhibit higher lipophilicity and stability in non-polar solvents. Solubility can be quantified via shake-flask experiments, while stability is assessed using accelerated degradation studies (e.g., pH 1–13 buffers at 40°C for 24 hours) .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Contradictions often arise from variability in assay conditions (e.g., cell lines, concentrations). To address this:
- Standardized Assays : Use validated cell lines (e.g., HepG2 for cytotoxicity) and control compounds.
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple replicates.
- Orthogonal Assays : Confirm mechanisms via enzymatic assays (e.g., kinase inhibition) or biophysical methods (SPR for binding affinity).
- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA with post-hoc tests) .
Q. What computational strategies are effective in predicting the reactivity and regioselectivity of this compound in click chemistry reactions?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and activation energies for Huisgen cycloadditions. Molecular docking (AutoDock Vina) predicts binding modes with biological targets, while machine learning (e.g., COMSOL Multiphysics-integrated AI) optimizes reaction parameters (temperature, catalyst loading) for regioselective outcomes .
Q. How can factorial design be applied to optimize the synthesis of this compound derivatives for high-throughput screening?
- Methodological Answer : A 2³ factorial design evaluates three factors (e.g., reagent ratio, temperature, solvent) at two levels:
- Factors : EDCI:amine ratio (1:1 vs. 1:1.2), temperature (25°C vs. 40°C), solvent (CH₂Cl₂ vs. DMF).
- Response Variables : Yield, purity, reaction time.
- Analysis : ANOVA identifies significant factors; response surface methodology (RSM) refines optimal conditions. This reduces experimental runs by 50% compared to one-variable-at-a-time approaches .
Q. What strategies validate the biological relevance of this compound in drug discovery despite conflicting in vitro/in vivo data?
- Methodological Answer :
- ADME Profiling : Assess permeability (Caco-2 assays), metabolic stability (microsomal incubation), and plasma protein binding.
- Pharmacokinetic Studies : Measure bioavailability (AUC₀–₂₄) and half-life in rodent models.
- Target Engagement : Use CRISPR knockdown or photoaffinity labeling to confirm on-target effects.
- Resistant Mutant Analysis : Generate drug-resistant cell lines to identify mechanism-specific activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
